4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
The compound “4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains a fluorobenzyl group and a trifluoromethyl group, which are both known to influence the properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl and trifluoromethyl groups could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. The pyrimidine and piperazine rings, as well as the fluorobenzyl and trifluoromethyl groups, could all participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Herbicidal Applications
One of the primary applications of related compounds involves the synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas. These compounds have been prepared through a series of reactions, starting from 2,4-dichloro-6-methylpyrimidine and leading to derivatives like 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine. These derivatives have shown selective post-emergence herbicidal activity in crops like cotton and wheat, attributed to metabolization into sulfones and selectivity provided by combining specific pyrimidine with lipophilic difluoromethyl-benzenesulfonamide moieties (Hamprecht et al., 1999).
Antiproliferative Activity
Another significant application is in the domain of anticancer research, where derivatives of similar structural frameworks have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. For instance, a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising activity, indicating potential as anticancer agents. Compounds from this series displayed good activity on various cell lines, highlighting their relevance in cancer treatment research (Mallesha et al., 2012).
Antimicrobial Activity
Further, the synthesis and evaluation of novel derivatives, such as 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives, have been explored for their antibacterial activities. Some of these derivatives exhibited better antibacterial activities at specific concentrations, indicating their potential utility in addressing bacterial infections (Wu Qi, 2014).
A2B Adenosine Receptor Antagonists
Research into A2B adenosine receptor antagonists has also been conducted, identifying compounds with high affinity and selectivity for the A2B receptor. These findings are crucial for developing new therapeutic agents targeting various diseases, including cardiovascular disorders (Esteve et al., 2006).
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis and regulation of adenosine function . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of the action of this compound involve the reduction of uridine uptake in ENT1 and ENT2 without affecting Km .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-[(2-fluorophenyl)methylsulfonyl]piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2S/c1-12-22-15(17(19,20)21)10-16(23-12)24-6-8-25(9-7-24)28(26,27)11-13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHKXJZNTFCZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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